molecular formula C14H21NO5S B613286 Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid CAS No. 1231709-21-9

Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid

Cat. No. B613286
M. Wt: 315.38 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of esters, such as Ethyl (2S)-2-aminopent-4-enoate, typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . This process is known as esterification. The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it is formed .


Molecular Structure Analysis

The molecular structure of a compound like Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid would be complex due to the presence of multiple functional groups. The ethyl (2S)-2-aminopent-4-enoate part of the molecule would likely have a tetrahedral geometry around the carbon atoms, which is typical for esters .


Chemical Reactions Analysis

Esters, such as Ethyl (2S)-2-aminopent-4-enoate, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .

properties

IUPAC Name

ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C7H8O3S/c1-3-5-6(8)7(9)10-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,8H2,2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLYDZSCPUCRY-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid

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